tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate
Description
tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 597555-55-0) is a chiral secondary amine derivative with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.33 g/mol . It is characterized by a bicyclic indene scaffold substituted with a tert-butyl carbamate (Boc) group and an amino group at the (1S,2S) stereochemical configuration. The compound has a purity of ≥97% and is widely utilized in organic synthesis, particularly as a building block for pharmaceuticals and asymmetric catalysts . Its stereochemical rigidity and functional groups make it valuable for designing enzyme inhibitors, such as dipeptidyl peptidase IV (DPP-IV) inhibitors used in diabetes therapy .
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-10-7-5-4-6-9(10)8-11(12)15/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJYUOBKHFIVFN-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@H](CC2=CC=CC=C12)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679388 | |
| Record name | tert-Butyl [(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597555-55-0 | |
| Record name | tert-Butyl [(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The most common and reliable synthetic approach involves the carbamate protection of the chiral amine (1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ylamine using tert-butyl chloroformate (Boc-Cl) under basic conditions.
Reaction:
(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ylamine + tert-butyl chloroformate → tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate-
- Base: Triethylamine (TEA) or sodium bicarbonate (NaHCO₃) to neutralize HCl formed
- Solvent: Commonly tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate
- Temperature: Room temperature or slightly below (0–25 °C)
- Reaction time: Several hours with stirring until completion
Purification:
Column chromatography (silica gel with hexane/ethyl acetate gradient) or recrystallization to isolate the pure stereoisomer.
Stereochemical Control
- The starting amine must be enantiomerically pure (1S,2S) to ensure the final product's stereochemical integrity.
- Stereoselective amination or chiral auxiliary approaches are employed in the synthesis of the starting amine precursor.
- Verification of stereochemistry is critical and achieved by chiral HPLC and X-ray crystallography.
Industrial Scale and Continuous Flow Synthesis
- Industrial production favors continuous flow reactors for better control over reaction parameters (temperature, mixing, residence time), improving yield and purity.
- Flow microreactors allow efficient heat transfer and scalability, reducing reaction times and waste generation compared to batch processes.
Detailed Reaction Conditions and Analytical Data
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | (1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ylamine, tert-butyl chloroformate, TEA, THF, 0–25 °C, 3–6 h | Carbamate protection | Base neutralizes HCl; temperature control prevents racemization |
| 2 | Workup: aqueous extraction, drying (MgSO₄), solvent removal | Isolation of crude product | |
| 3 | Purification: silica gel chromatography (hexane/EtOAc gradient) or recrystallization | Obtain pure stereoisomer | Confirm purity by NMR and chiral HPLC |
Research Findings and Optimization
- Yield and Purity: Typical yields range from 70% to 90% with purity ≥97% after purification.
- Stereochemical Purity: Critical to avoid contamination by (1R,2R) diastereomer; chiral HPLC using Chiralpak AD-H columns is standard for enantiomeric excess (ee) determination.
- Stability: The Boc protecting group provides stability during further synthetic transformations and can be removed under acidic conditions when needed.
Additional Preparation Notes from Patents
- Related patents describe preparation of tert-butyl carbamate derivatives of dihydroindenyl amines, confirming the use of tert-butyl chloroformate and amine precursors under mild conditions.
- Some processes include trifluoroacetate salts of amine intermediates to improve solubility and reaction efficiency.
- Industrial methods emphasize solvent choice and reaction time optimization to minimize by-products and racemization.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum can be used.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidation typically leads to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction results in the formation of amines or alcohols.
Substitution: Substitution reactions yield various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
The compound is characterized by its unique structure, which includes a tert-butyl group and an amino group. This configuration suggests potential interactions with biological systems, particularly as an enzyme inhibitor or modulator.
Antiviral Agents
Research indicates that compounds similar to tert-butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate may exhibit antiviral properties. For instance, studies on carbamate derivatives have shown efficacy against viral proteases, which are crucial in the life cycle of viruses such as HIV and SARS-CoV. The structural motifs present in this compound suggest it could be optimized to enhance its inhibitory activity against these targets.
Therapeutic Agents
The modulation of enzyme activity positions this compound as a candidate for treating diseases associated with enzyme dysregulation. For example, similar carbamates have been explored for their ability to inhibit serine proteases involved in inflammatory processes.
Case Study 1: Protease Inhibition
A comparative study focused on dipeptide-type compounds demonstrated that modifications to the structure can significantly enhance inhibitory activity against the SARS-CoV 3CL protease. The study reported IC₅₀ values in the low micromolar range for optimized derivatives, indicating a promising avenue for further research into this compound's potential as an antiviral agent.
Case Study 2: Enzyme Modulation
Research has shown that carbamate compounds can effectively modulate the activity of enzymes involved in metabolic pathways. In vitro studies indicated that certain structural features of this compound enhance its interaction with target enzymes, leading to altered metabolic outcomes.
Synthesis Routes
The synthesis of this compound typically involves:
Starting Materials : Readily available amino acids or derivatives.
Protection Strategies : Protecting functional groups to enhance yield and selectivity.
Common Reactions : Hydrolysis and amination under controlled conditions optimize product formation.
Research Findings
Ongoing research continues to explore the biological implications of this compound. Key findings emphasize the importance of understanding its reactivity and interaction with biological targets to fully leverage its potential in drug development.
Summary of Applications
| Application Type | Description |
|---|---|
| Antiviral Agents | Potential efficacy against viral proteases; structural optimization may enhance inhibitory activity. |
| Therapeutic Agents | Possible modulation of enzyme activity for treating diseases linked to enzyme dysregulation. |
| Enzyme Inhibition | Evidence from studies showing effective inhibition of key enzymes involved in disease processes. |
Mechanism of Action
The mechanism by which tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate exerts its effects involves the interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, allowing for controlled modulation of enzyme function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate can be contextualized against related compounds, including stereoisomers, substituted derivatives, and analogs with modified functional groups. Below is a comparative analysis supported by data tables and research findings.
Stereochemical Variants
The compound’s stereochemistry significantly influences its reactivity and biological activity. Key stereoisomers include:
Research Insight : The (1S,2S) configuration exhibits superior enantioselectivity in catalytic applications, as demonstrated in asymmetric hydrogenation reactions .
Functional Group Modifications
Substituent variations alter physicochemical properties and applications:
Research Insight: The cyano-substituted derivative shows promise in kinase inhibition studies due to its strong electron-withdrawing effects .
Structural Analogs
Compounds with similar scaffolds but divergent backbones include:
Research Insight : The 5-substituted carbamate analog demonstrates enhanced bioavailability in preclinical pharmacokinetic studies .
Biological Activity
Introduction
tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate (CAS No. 597555-55-0) is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including a tert-butyl group and an indene moiety, contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl N-[(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate |
| Molecular Formula | C14H20N2O2 |
| Molecular Weight | 248.32 g/mol |
| CAS Number | 597555-55-0 |
The compound can be synthesized through the reaction of (1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ylamine with tert-butyl chloroformate in the presence of a base like triethylamine.
The biological activity of this compound primarily involves its interaction with enzymes. The carbamate group can form covalent bonds with active site residues of enzymes, leading to reversible inhibition of enzyme activity. This property makes it a useful tool in studying enzyme mechanisms and functions .
Enzyme Interaction
The compound has shown potential as a substrate in enzymatic reactions. For instance, it can be utilized in studies involving amino acid transport systems. The stereochemistry of the compound plays a crucial role in its interaction with these systems .
Research Applications
This compound is employed in various areas of biological research:
- Enzyme Mechanism Studies : It serves as a substrate for studying the mechanisms of enzyme action.
- Drug Development : The compound's ability to modulate enzyme activity positions it as a candidate for drug development targeting specific pathways.
- Chemical Synthesis : It acts as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Case Studies
Several studies have evaluated the biological effects of this compound:
Study 1: Enzymatic Activity Modulation
A study demonstrated that this compound inhibited specific enzymes involved in metabolic pathways. The results indicated that varying concentrations led to differential inhibition rates, showcasing its potential as an enzyme inhibitor.
Study 2: Transporter Substrate Evaluation
In another investigation focusing on amino acid transporters, the compound was shown to enter gliosarcoma cells via system-A amino acid transport mechanisms. This finding suggests its utility in targeting tumor cells selectively while minimizing uptake in normal tissues .
Comparative Analysis
When compared to similar compounds such as tert-butyl carbamate and tert-butyl-N-methylcarbamate, this compound exhibits unique steric and electronic properties due to the indene moiety. This uniqueness enhances its specificity for biological targets and reactivity in chemical synthesis .
| Compound | Unique Features | Biological Activity |
|---|---|---|
| tert-butyl ((1S,2S)-2-amino-2,3-dihydro... | Indene moiety enhances selectivity | Enzyme inhibitor and substrate |
| tert-butyl carbamate | Lacks indene moiety | General use as a protecting group |
| tert-butyl-N-methylcarbamate | Contains methyl group instead of indene | Similar applications but less specificity |
Q & A
Q. What synthetic strategies are recommended for preparing tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate with stereochemical control?
Methodological Answer: The synthesis typically involves carbamate protection of a dihydroindenyl amine scaffold. Key steps include:
- Stereoselective amination : Use of chiral auxiliaries or enantioselective catalysts to control the (1S,2S) configuration.
- Carbamate protection : Reaction with tert-butyloxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ in THF/H₂O) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the desired stereoisomer .
Critical Note : Contamination by the (1R,2R) diastereomer can occur; verify stereochemical purity via X-ray crystallography or chiral HPLC .
Q. What analytical techniques are most effective for confirming the purity and stereochemical integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm backbone structure and detect impurities (e.g., residual solvents or diastereomers) .
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phase to resolve enantiomers .
- X-ray Crystallography : Resolve absolute configuration via SHELX-based refinement (e.g., SHELXL for small-molecule structures) .
Q. How can computational methods like DFT predict the electronic properties and reactivity of this carbamate compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p) basis set) provide insights into:
- Frontier Molecular Orbitals : HOMO-LUMO gaps predict chemical reactivity (e.g., nucleophilic amino group) .
- Electrostatic Potential Maps : Identify regions prone to electrophilic attack (e.g., carbamate carbonyl oxygen) .
- Thermodynamic Stability : Compare relative energies of stereoisomers to rationalize synthetic outcomes .
Q. Example Workflow :
Optimize geometry using Gaussian 02.
Calculate Mulliken charges and global electrophilicity index.
Q. What strategies address contradictions in reported diastereoselectivity during intramolecular cyclization reactions involving carbamate-protected amines?
Methodological Answer: Discrepancies in diastereoselectivity often arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor transition states with lower steric hindrance .
- Temperature Control : Low temperatures (−78°C) enhance kinetic control, favoring minor diastereomers .
- Catalytic Systems : Chiral Lewis acids (e.g., Ti(OiPr)₄ with tartrate ligands) improve enantioselectivity .
Case Study : Fluorination of a similar scaffold with DAST (diethylaminosulfur trifluoride) at −40°C achieved 85% diastereomeric excess, validated by ¹⁹F NMR .
Q. How does the tert-butyl carbamate group influence the compound’s bioavailability in pharmacological studies?
Methodological Answer: The Boc group enhances:
- Metabolic Stability : Shields the amine from cytochrome P450 oxidation .
- Membrane Permeability : LogP increases by ~1.5 units compared to free amines, improving blood-brain barrier penetration in CNS-targeted studies .
- Solubility : Trade-off between lipophilicity and aqueous solubility can be mitigated via prodrug strategies (e.g., phosphate esters) .
Q. Comparative Data :
| Compound | logP | Plasma Half-life (rat) |
|---|---|---|
| Boc-protected | 2.8 | 4.2 h |
| Free amine | 1.3 | 1.1 h |
Q. What experimental approaches resolve contradictions in crystallographic data for carbamate derivatives?
Methodological Answer:
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for high-Rmerge datasets .
- Hydrogen Bond Analysis : Compare packing motifs (e.g., N–H⋯O=C interactions) across polymorphs to explain stability differences .
- High-Resolution Synchrotron Data : Resolve ambiguities in electron density maps (e.g., distinguishing NH₂ from solvent molecules) .
Example : A 1.0 Å resolution structure of a related carbamate confirmed intramolecular H-bonding between the amine and carbamate carbonyl .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
